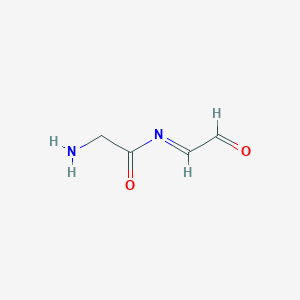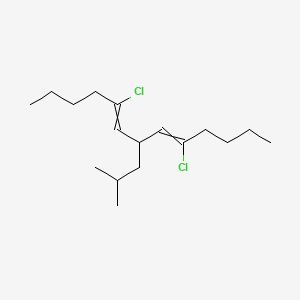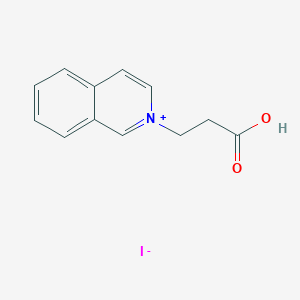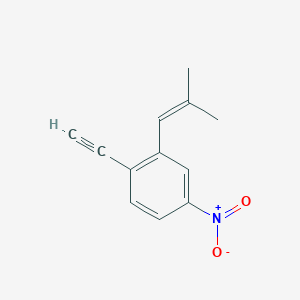
L-Leucyl-L-alanyl-L-seryl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-L-alanyl-L-seryl-L-lysine is a tetrapeptide composed of four amino acids: leucine, alanine, serine, and lysine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-L-seryl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-leucine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-serine and L-lysine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods ensure high yield and purity, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucyl-L-alanyl-L-seryl-L-lysine can undergo several types of chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds, although this is less common.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) is a common reducing agent.
Substitution Reagents: Various reagents, such as acyl chlorides or alkyl halides, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxylated peptide, while substitution reactions can yield modified peptides with different functional groups.
Wissenschaftliche Forschungsanwendungen
L-Leucyl-L-alanyl-L-seryl-L-lysine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based treatments.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Leucyl-L-alanyl-L-seryl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with signaling pathways involved in cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucyl-L-alanyl-L-seryl-L-arginine: Similar structure but with arginine instead of lysine.
L-Leucyl-L-alanyl-L-seryl-L-glutamine: Contains glutamine instead of lysine.
L-Leucyl-L-alanyl-L-seryl-L-phenylalanine: Phenylalanine replaces lysine in the sequence.
Uniqueness
L-Leucyl-L-alanyl-L-seryl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. The presence of lysine, a basic amino acid, contributes to the peptide’s overall charge and reactivity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
798540-38-2 |
|---|---|
Molekularformel |
C18H35N5O6 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H35N5O6/c1-10(2)8-12(20)16(26)21-11(3)15(25)23-14(9-24)17(27)22-13(18(28)29)6-4-5-7-19/h10-14,24H,4-9,19-20H2,1-3H3,(H,21,26)(H,22,27)(H,23,25)(H,28,29)/t11-,12-,13-,14-/m0/s1 |
InChI-Schlüssel |
FVSTUJIPGZNTTH-XUXIUFHCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)


![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)

![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)

![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)

